molecular formula C20H18N4O3S B11227344 Ethyl 2-{[5-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-C]quinazolin-3-YL]sulfanyl}acetate

Ethyl 2-{[5-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-C]quinazolin-3-YL]sulfanyl}acetate

Cat. No.: B11227344
M. Wt: 394.4 g/mol
InChI Key: AQSJLGAJILJKMF-UHFFFAOYSA-N
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Description

Ethyl 2-{[5-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-C]quinazolin-3-YL]sulfanyl}acetate is a complex organic compound that features a triazoloquinazoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[5-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-C]quinazolin-3-YL]sulfanyl}acetate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

Scientific Research Applications

Chemistry

In chemistry, Ethyl 2-{[5-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-C]quinazolin-3-YL]sulfanyl}acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry .

Biology and Medicine

The compound has shown promise in biological and medicinal research, particularly for its antiviral and antimicrobial properties. Studies have demonstrated its efficacy against various pathogens, making it a candidate for drug development .

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which Ethyl 2-{[5-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-C]quinazolin-3-YL]sulfanyl}acetate exerts its effects is primarily through interaction with specific molecular targets. These targets often include enzymes or receptors involved in vital biological pathways. The triazoloquinazoline core is known to interact with nucleic acids and proteins, disrupting their normal function and leading to antimicrobial or antiviral effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[5-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-C]quinazolin-3-YL]sulfanyl}acetate is unique due to its specific combination of functional groups and the triazoloquinazoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H18N4O3S

Molecular Weight

394.4 g/mol

IUPAC Name

ethyl 2-[[5-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-3-yl]sulfanyl]acetate

InChI

InChI=1S/C20H18N4O3S/c1-3-27-17(25)12-28-20-23-22-19-15-6-4-5-7-16(15)21-18(24(19)20)13-8-10-14(26-2)11-9-13/h4-11H,3,12H2,1-2H3

InChI Key

AQSJLGAJILJKMF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NN=C2N1C(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC

Origin of Product

United States

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